Zincon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Trace Metal Analysis

Zincon plays a crucial role in analytical chemistry, particularly in the preconcentration and separation of trace metals, especially zinc. Its chelating properties allow it to selectively bind zinc ions, enabling researchers to concentrate them from dilute solutions before analysis using techniques like atomic absorption spectroscopy (AAS) []. This preconcentration step enhances the detection sensitivity for trace amounts of zinc in various environmental and biological samples.

Studying Zinc Uptake in Plants

Plant scientists utilize zincon to investigate zinc uptake and accumulation by different plant species. By labeling the zincon with radioactive isotopes of zinc (⁶⁵Zn), researchers can track the movement and accumulation of zinc within the plant tissues []. This helps understand the plant's tolerance or hyperaccumulation abilities for zinc, which can be crucial for phytoremediation (using plants to clean up contaminated soil) or biofortification (enriching crops with essential nutrients).

Material Science Research

Zincon possesses unique properties like high refractive index and luminescence, making it a potential candidate for material science research. Studies explore its potential applications in developing optical materials, such as lasers and scintillators. Additionally, its ability to form nanostructures with specific morphologies holds promise for research in areas like photocatalysis and sensors.

Other Research Applications

Beyond the mentioned areas, zincon finds applications in other scientific research fields. These include:

- Biomedical research: Studying interactions between zincon and biomolecules for potential drug discovery applications.

- Environmental science: Investigating the adsorption of pollutants onto zincon for wastewater treatment purposes.

- Geological research: Utilizing zincon as a tracer for studying zirconium transport in geological processes.

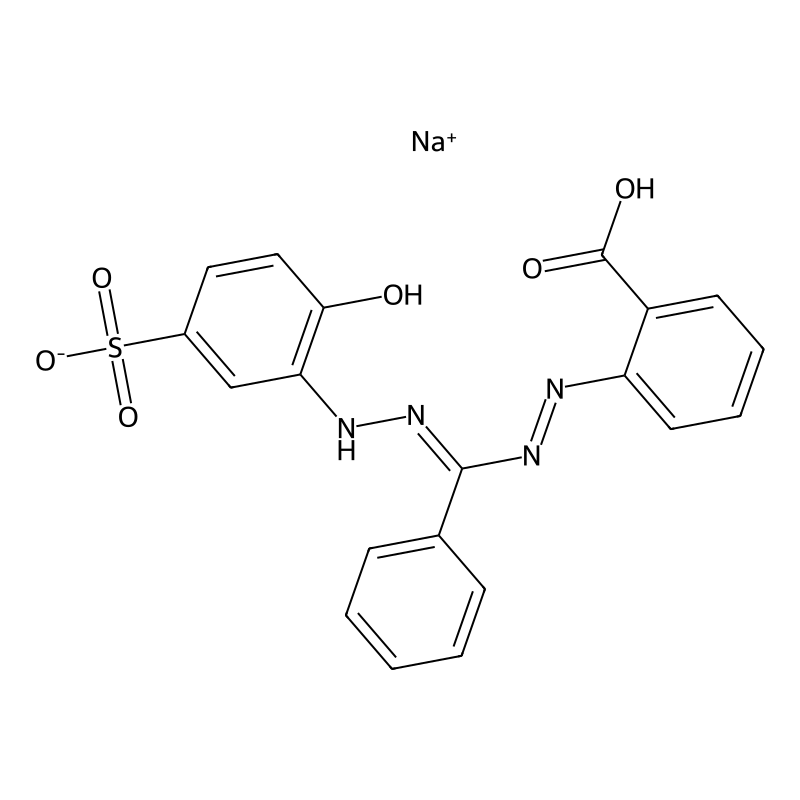

Zincon, chemically known as 2-[5-(2-hydroxy-5-sulfophenyl)-3-phenyl-1-formazyl]benzoic acid monosodium salt, is a synthetic organic compound with the molecular formula and a molecular weight of approximately 462.41 g/mol. It is primarily recognized for its ability to form colored complexes with various metal ions, particularly zinc ions. Zincon appears as a purple powder and is soluble in water, making it useful in analytical chemistry for detecting metal ions through colorimetric methods .

- Zircon dust can irritate the lungs if inhaled.

- Prolonged exposure to high levels of zircon dust may increase the risk of lung disease.

- It is recommended to wear appropriate personal protective equipment (PPE) when handling zircon dust.

- Oxidation: Can be oxidized to form sulfonic acid derivatives.

- Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of amines.

- Substitution: The aromatic rings can undergo electrophilic substitution reactions with halogens or nitrating agents.

Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

- Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.

- Substitution Reagents: Halogens, nitrating agents.

Major Products Formed- Oxidation: Sulfonic acid derivatives.

- Reduction: Amines.

- Substitution: Halogenated or nitrated derivatives.

- Oxidation: Sulfonic acid derivatives.

- Reduction: Amines.

- Substitution: Halogenated or nitrated derivatives.

Zincon exhibits significant biological activity due to its chelating properties. It primarily targets metallic ions such as zinc (Zn²⁺), copper (Cu²⁺), and cobalt (Co²⁺). The compound forms stable complexes with these ions, which can influence various biochemical pathways related to metal ion homeostasis. For example, the complexation of zinc ions can affect cellular processes where zinc plays a critical role .

The synthesis of Zincon typically involves several steps starting from 2-nitrobenzaldehyde and 2-amino-5-sulfophenol. The general synthesis pathway includes:

- Reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde using sodium hydroxide and hydrogen gas.

- Diazotization of 2-amino-5-sulfophenol with sodium nitrite and hydrochloric acid to form a diazonium salt.

- Coupling Reaction where the diazonium salt reacts with 2-aminobenzaldehyde to form Zincon .

Zincon is widely used in various fields:

- Analytical Chemistry: As a reagent for the colorimetric determination of zinc ions in solution due to its ability to form a blue complex with Zn²⁺ ions.

- Biochemistry: As a chelating agent in studies involving metal ion interactions with biological molecules.

- Environmental Science: In assays for detecting heavy metals in water samples.

Its unique properties make it valuable for both research and practical applications in detecting and quantifying metal ions .

Zincon has been studied for its interactions with various proteins and enzymes, particularly those involving metal ion cofactors. These interactions can affect enzyme activity and stability, highlighting the importance of zinc in biological systems. Additionally, Zincon's selectivity for different metal ions can vary based on pH, influencing its application in biochemical assays .

Several compounds exhibit similar chelating properties or structural features to Zincon. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Metal Ion Affinity | Unique Features |

|---|---|---|---|

| Eriochrome Black T | Azo dye | Zinc, Calcium | Forms complexes that change color based on pH |

| Calmagite | Azo dye | Calcium, Magnesium | Used as an indicator for calcium in titrations |

| Murexide | Azo dye | Calcium | Forms a purple complex with calcium |

| Thiazole Orange | Thiazole derivative | Various metals | Fluorescent properties useful in bioimaging |

Zincon's distinct feature lies in its specific affinity for zinc ions and its application as a colorimetric reagent, which sets it apart from other similar compounds that may not be as selective or sensitive .

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant